molecular formula C12H15NO B6599183 1-(2-phenylpyrrolidin-1-yl)ethan-1-one CAS No. 328533-94-4

1-(2-phenylpyrrolidin-1-yl)ethan-1-one

Cat. No. B6599183
CAS RN: 328533-94-4
M. Wt: 189.25 g/mol
InChI Key: AVHWYRCZWXRXHS-UHFFFAOYSA-N
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Description

1-(2-Phenylpyrrolidin-1-yl)ethan-1-one, also known as PP1, is an organic compound that has been studied for its potential applications in various areas of scientific research. PP1 is an aromatic compound with a molecular formula of C10H13NO and a molecular weight of 169.22 g/mol. It is a colorless, odorless, and crystalline solid with a melting point of approximately 70°C. PP1 is soluble in many organic solvents, such as ethanol and dimethyl sulfoxide (DMSO), making it suitable for a variety of laboratory experiments.

Scientific Research Applications

  • Neuroprotective and Cognitive Function Improvement : A study by Borozdenko et al. (2021) discusses a potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate compound, showing its potential as a prodrug for improving cognitive function in ischemic brain injury. This compound demonstrated significant anxiety reduction and activity escalation in animal models, suggesting neuroprotective capabilities (Borozdenko et al., 2021).

  • Electrooptic Film Fabrication : Facchetti et al. (2006) explored dibranched, heterocyclic "push-pull" chromophores, including derivatives of 1-(2-phenylpyrrolidin-1-yl)ethan-1-one, for their application in electrooptic films. The study highlighted the influence of molecular architecture on film microstructure and optical/electrooptic response, which is critical in materials science (Facchetti et al., 2006).

  • Synthesis and Rearrangement of Ethan-1-one Derivatives : Shtamburg et al. (2018) reported on the synthesis and isomerization of 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones and their derivatives, which includes the structural family of 1-(2-phenylpyrrolidin-1-yl)ethan-1-one. These compounds have potential applications in organic synthesis and pharmaceutical chemistry (Shtamburg et al., 2018).

  • Antioxidant Activity Analysis : Drapak et al. (2019) conducted a QSAR-analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, indicating their potential as antioxidants. This study provides a theoretical basis for designing new antioxidants (Drapak et al., 2019).

  • Anti-inflammatory Agents Synthesis : Rehman et al. (2022) explored the synthesis of 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which are structurally related to 1-(2-phenylpyrrolidin-1-yl)ethan-1-one. These compounds were evaluated for anti-inflammatory activity, showcasing their medicinal chemistry applications (Rehman et al., 2022).

properties

IUPAC Name

1-(2-phenylpyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10(14)13-9-5-8-12(13)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHWYRCZWXRXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylpyrrolidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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